molecular formula C12H6N2O4S2 B1672954 3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide CAS No. 7733-96-2

3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide

Cat. No. B1672954
CAS RN: 7733-96-2
M. Wt: 306.3 g/mol
InChI Key: RUQGCDMXFBOTMW-UHFFFAOYSA-N
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Description

HC-056456 is a CatSper channel modulator.

Scientific Research Applications

Summary of the Application

Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers. They are used in the design and synthesis of novel materials for optical and electronic devices .

Methods of Application

The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies .

Results or Outcomes

The synthesis of these polymers results in materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

2. Full Emission Color Tuning in Luminogens

Summary of the Application

Luminogens constructed from tetraphenylethene, benzo-2,1,3-thiadiazole, and thiophene building blocks are used for full emission color tuning .

Methods of Application

The fabrication of devices involves the deposition of various layers including hole-transporting, light-emitting, hole-blocking, and electron-transporting layers .

Results or Outcomes

The result is a device with tunable emission color, which can be used in various optoelectronic applications .

3. Direct Arylation Polymerization

Summary of the Application

Direct arylation polymerization (DArP) is a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Methods of Application

DArP does not require preactivation of the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .

Results or Outcomes

The result is a more efficient method for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

4. Synthesis of 2-Substituted Pyridines

Summary of the Application

The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .

Methods of Application

By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Results or Outcomes

The result is a series of 2-substituted and 2,6-disubstituted pyridines, which are valuable building blocks in organic synthesis .

5. Direct C-4-H Alkylation of Pyridines

Summary of the Application

Mechanochemically activated magnesium (0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides .

Methods of Application

The reaction offers excellent regioselectivity and substrate scope, including those containing reducible functionalities, free amines, and alcohols, as well as biologically relevant molecules .

Results or Outcomes

The result is a series of alkylated pyridines bearing an all-carbon quaternary center .

6. Synthesis of 2,6-Disubstituted Pyridines

Summary of the Application

The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .

Methods of Application

By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Results or Outcomes

The result is a series of 2-substituted and 2,6-disubstituted pyridines, which are valuable building blocks in organic synthesis .

properties

IUPAC Name

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGCDMXFBOTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341537
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone

CAS RN

7733-96-2
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide
Reactant of Route 2
3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide
Reactant of Route 3
3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide
Reactant of Route 4
3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide
Reactant of Route 5
3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide
Reactant of Route 6
3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide

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